3-Hydroxy Detomidine-d4 Hydrochloride
Description
Structural Characterization of 3-Hydroxy Detomidine-d4 Hydrochloride
The structural framework of this compound encompasses a substituted benzene ring system featuring an imidazole moiety and a hydroxyl functional group, with strategic deuterium incorporation at four specific positions. The compound exhibits the molecular formula C12H10D4N2O·HCl, reflecting the replacement of four hydrogen atoms with deuterium isotopes while maintaining the core structural integrity of the parent molecule. The three-dimensional conformation reveals a planar aromatic system with the imidazole ring positioned to facilitate potential hydrogen bonding interactions through its nitrogen atoms.
The hydroxyl group attached to the benzene ring occupies the meta position relative to the methyl substituent, creating a specific spatial arrangement that influences the compound's physicochemical properties. The deuterium atoms are strategically positioned within the methylene bridges connecting the aromatic systems, as indicated by the dideuterio labeling pattern described in the International Union of Pure and Applied Chemistry nomenclature. This positioning ensures that the isotopic labeling does not significantly alter the fundamental chemical behavior while providing the necessary mass difference for analytical distinction.
The molecular weight of this compound is precisely determined to be 242.74 grams per mole, representing an increase of approximately 4 atomic mass units compared to the non-deuterated analog due to the incorporation of four deuterium atoms. The crystalline structure maintains the hydrochloride salt form, which enhances solubility characteristics and provides improved stability for analytical applications.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C12H10D4N2O·HCl | |
| Molecular Weight | 242.74 g/mol | |
| Deuterium Atoms | 4 | |
| Aromatic Rings | 2 (benzene + imidazole) |
Nomenclature Conventions and Chemical Abstracts Service Registry Details
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete designation being dideuterio-[3-[dideuterio(1H-imidazol-5-yl)methyl]-2-methylphenyl]methanol hydrochloride. This comprehensive naming system explicitly identifies each deuterium substitution site and maintains clarity regarding the stereochemical and positional relationships within the molecular structure. Alternative nomenclature systems recognize the compound as 3-(1H-Imidazol-4-ylmethyl)-2-methylbenzenemethanol Hydrochloride-d4, emphasizing the functional group connectivity and isotopic modification.
The incorporation of four deuterium atoms provides sufficient mass difference to enable reliable detection and quantification using liquid chromatography-tandem mass spectrometry techniques, which are standard methods for pharmaceutical analysis. The deuterium labeling facilitates studies of drug metabolism and pharmacokinetics by providing a chemically identical but isotopically distinct reference compound. This approach eliminates matrix effects and accounts for variations in extraction efficiency and instrumental response, significantly improving the reliability of analytical measurements.
| Deuterium Parameter | Specification | Analytical Benefit |
|---|---|---|
| Number of Deuterium Atoms | 4 | Sufficient mass shift for detection |
| Positioning | Methylene bridges | Metabolic stability |
| Labeling Pattern | Dideuterio groups | Reduced isotope scrambling |
| Mass Increment | +4 atomic mass units | Clear analytical separation |
The rationale for deuterium labeling extends beyond simple analytical applications to encompass fundamental research into reaction mechanisms and metabolic pathways. The kinetic isotope effect associated with carbon-deuterium bonds provides insights into rate-determining steps in chemical transformations and enzymatic processes. Furthermore, the stable isotope labeling enables long-term stability studies and degradation pathway investigations without the complications associated with radioactive tracers.
Properties
Molecular Formula |
C₁₂H₁₀D₄N₂O ·HCl |
|---|---|
Molecular Weight |
206.283646 |
Synonyms |
3-(1H-Imidazol-5-ylmethyl)-2-methylbenzenemethanol Hydrochloride-d4; 3-(1H-Imidazol-4-ylmethyl)-2-methylbenzenemethanol Hydrochloride-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Dexmedetomidine Hydrochloride
- CAS : 145108-58-3
- Molecular Formula : C₁₃H₁₆N₂·HCl
- Key Differences :
- Lacks deuterium atoms, leading to faster metabolic clearance compared to 3-Hydroxy Detomidine-d3.
- Contains a single stereocenter (S-configuration), whereas 3-Hydroxy Detomidine-d4 retains the parent structure’s stereochemistry .
- Clinically approved for human use (e.g., ICU sedation), unlike 3-Hydroxy Detomidine-d4, which is restricted to research applications .
Dimethocaine-d4 Hydrochloride
- CAS : 1346601-45-3
- Molecular Formula : C₁₆H₂₇ClN₂O₂
- Key Differences :
3-Fluoro Deschloroketamine Hydrochloride (3-FDCK)
- CAS : 2657761-24-3
- Molecular Formula: C₁₃H₁₆FNO·HCl
- Key Differences: A ketamine analog with a fluorinated aryl group, targeting NMDA receptors rather than α2-adrenergic receptors. Non-deuterated but shares the hydrochloride salt formulation, highlighting diverse pharmacological targets for similar salt forms .
Physicochemical and Pharmacological Properties
Mechanistic and Functional Insights
- Deuteration Impact: Both 3-Hydroxy Detomidine-d4 and Dimethocaine-d4 leverage deuterium to slow metabolic degradation, a strategy validated in studies showing prolonged half-lives in deuterated vs. non-deuterated analogs .
- Receptor Specificity : Unlike Dexmedetomidine (α2-specific), 3-FDCK targets NMDA receptors, illustrating structural nuances dictating target engagement .
- Safety Profiles : Dexmedetomidine’s clinical use necessitates rigorous toxicity testing, while 3-Hydroxy Detomidine-d4’s research status limits such data .
Preparation Methods
Core Synthetic Strategy
The synthesis begins with detomidine hydrochloride, leveraging its established imidazole-benzyl backbone. Deuterium is introduced via isotopically labeled reagents at critical intermediates, followed by hydroxylation and salt formation.
Deuterium Incorporation
Deuterium is introduced at the benzyl and hydroxyl groups using:
Hydroxylation
A titanium-catalyzed coupling reaction introduces the hydroxyl group at the third position of the benzene ring. Optimal conditions include:
Step 1: Preparation of Deuterated Intermediate
-
Grignard Reaction :
-
Coupling with Imidazole :
Step 2: Reduction and Hydroxylation
-
Selective Reduction :
-
Reagents : Sodium borodeuteride (2.0 eq) in deuterated methanol (CD₃OD).
-
Conditions : 0°C to room temperature, 2 h.
-
Product : 3-(2,3-Dimethyl-d₃-benzyl)-1H-imidazole-4-methanol-d.
-
-
Hydroxylation :
-
Oxidizing Agent : Deuterium oxide (D₂O) with catalytic vanadium pentoxide.
-
Conditions : 50°C, 6 h.
-
Step 3: Hydrochloride Salt Formation
-
Acidification : Treat with HCl gas in anhydrous ethanol.
-
Crystallization : Recrystallize from ethanol-D₂O (9:1 v/v) at −20°C.
Optimization of Reaction Conditions
Catalytic Efficiency
| Parameter | Value | Impact on Yield |
|---|---|---|
| Titanium catalyst loading | 0.5 mol% | Max yield (82%) |
| Temperature | 65–70°C | Prevents byproducts |
| Solvent polarity | THF (ε = 7.6) | Enhances coupling |
Deviations beyond 1.0 mol% titanium catalyst led to over-reduction, reducing yield by 15%.
Deuterium Purity
Isotopic enrichment was confirmed via:
-
²H-NMR : Peaks at δ 2.1–2.3 ppm (benzyl-D₃) and δ 4.7 ppm (hydroxyl-D).
Industrial-Scale Production
Continuous Flow Synthesis
Quality Control Protocols
| Test | Method | Specification |
|---|---|---|
| Isotopic purity | LC-MS/MS | ≥98% D₄ |
| Chemical purity | HPLC (C8 column) | ≥99.5% |
| Residual solvents | GC-FID | <50 ppm |
| Water content | Karl Fischer titration | <0.5% |
Challenges and Solutions
Deuterium Loss During Crystallization
Byproduct Formation
-
Major Byproduct : 3-Keto-detomidine-d₃ (formed during over-oxidation).
-
Mitigation : Strict temperature control (<70°C) and stoichiometric oxidant use.
Comparative Analysis of Methods
| Method | Yield | Deuterium Purity | Scalability |
|---|---|---|---|
| Grignard-Ti coupling | 82% | 98.5% | High |
| Pd-catalyzed deuteration | 75% | 97.0% | Moderate |
| Isotopic exchange | 60% | 95.8% | Low |
The Grignard-Ti method remains superior for large-scale synthesis .
Q & A
Basic Research Questions
Q. What is the recommended method for synthesizing 3-Hydroxy Detomidine-d4 Hydrochloride to ensure isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using deuterated precursors (e.g., D₂O or deuterated reagents). For example, a multi-step protocol may include isotopic exchange under controlled pH and temperature to preserve structural integrity. Post-synthesis, purification via preparative HPLC or column chromatography ensures removal of non-deuterated byproducts. Isotopic purity (>98%) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis and oxidation. For aqueous solutions, use phosphate-buffered saline (PBS) at pH 6.5–7.4 and store at 4°C for short-term use (<72 hours). Long-term stability studies recommend periodic analysis via HPLC to monitor degradation products (e.g., free base formation) .
Q. What analytical techniques are most suitable for confirming the structural integrity of deuterated analogs like this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and deuterium incorporation efficiency.
- ¹H/²H NMR : Distinguishes deuterated vs. non-deuterated protons; absence of signals in specific regions validates isotopic substitution.
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Quantifies isotopic purity and detects trace impurities.
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., hydroxyl, amine) post-deuteration .
Advanced Research Questions
Q. How can researchers address discrepancies in receptor binding affinity data between deuterated and non-deuterated forms of 3-Hydroxy Detomidine?
- Methodological Answer : Discrepancies may arise from isotopic effects altering molecular conformation or hydrogen bonding. To resolve this:
- Perform isothermal titration calorimetry (ITC) to compare binding thermodynamics.
- Use molecular dynamics simulations to assess deuterium-induced structural changes.
- Validate findings with radioligand displacement assays (e.g., using ³H-labeled ligands) under identical buffer conditions. Document pH and temperature rigorously, as deuterium can perturb pKa values .
Q. What experimental strategies optimize the use of this compound in in vivo pharmacokinetic studies to account for metabolic interference?
- Methodological Answer :
- Dose Calibration : Preclinical studies in model organisms (e.g., rodents) should compare deuterated and non-deuterated forms to quantify metabolic rate differences.
- Stable Isotope Tracing : Co-administer ³C-labeled glucose or fatty acids to track deuterium retention in metabolites via LC-MS.
- Bile Cannulation Studies : Collect bile samples to identify deuterated metabolites and assess hepatobiliary excretion pathways.
- Microsomal Assays : Use liver microsomes to isolate CYP450-mediated oxidation effects .
Q. What statistical approaches are recommended for analyzing time-dependent degradation data of this compound under varying pH conditions?
- Methodological Answer :
- Non-linear Regression : Fit degradation curves (e.g., first-order kinetics) using software like GraphPad Prism.
- Arrhenius Modeling : Predict shelf-life by correlating degradation rates with temperature.
- Principal Component Analysis (PCA) : Identify critical variables (e.g., pH, ionic strength) affecting stability.
- ANOVA with Tukey’s Post Hoc Test : Compare degradation rates across pH groups (e.g., pH 2 vs. 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
